N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
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Overview
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-4-methyltetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular structure includes a chlorinated aromatic ring, methoxy groups, and a pyrazinecarbothioamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-4-methyltetrahydro-1(2H)-pyrazinecarbothioamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2,5-dimethoxyaniline with an appropriate acylating agent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with a suitable reagent, such as a thioamide, to form the pyrazine ring.
Final Modification:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the aromatic ring or the pyrazine moiety, resulting in various reduced forms of the compound.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the aromatic ring or pyrazine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chloro-2,5-dimethoxyphenyl)-4-methyltetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2,5-dimethoxyphenyl)-4-methyltetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(4-Chloro-2,5-dimethoxyphenyl)-4-methyltetrahydro-1(2H)-pyrazinecarbothioamide can be compared with similar compounds, such as:
- N-(4-Chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide .
- N-(4-Chloro-2,5-dimethoxyphenyl)-2-{[2,5-dimethoxy-4-(phenylsulfamoyl)phenyl]diazenyl}-3-oxobutanamide .
Uniqueness:
- Structural Features: The presence of the pyrazinecarbothioamide moiety and the specific arrangement of functional groups make it unique.
- Chemical Properties: Its distinct reactivity patterns and potential biological activities set it apart from similar compounds.
By understanding the detailed aspects of this compound, researchers can explore its full potential in various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-17-4-6-18(7-5-17)14(21)16-11-9-12(19-2)10(15)8-13(11)20-3/h8-9H,4-7H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYPYPVGIXOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC(=C(C=C2OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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